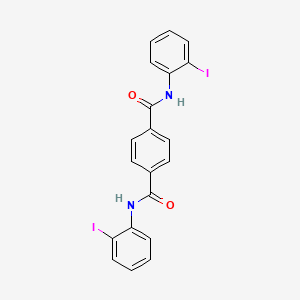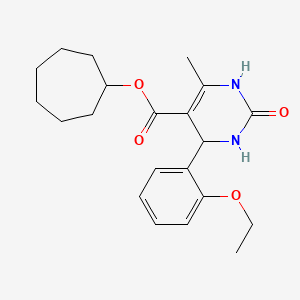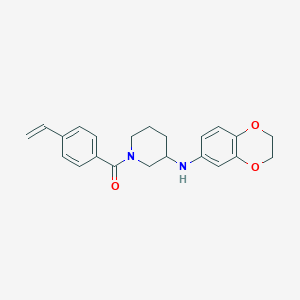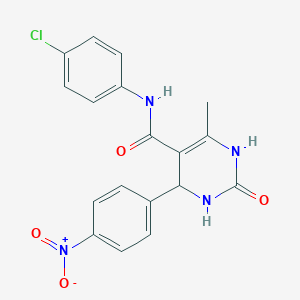
N,N'-bis(2-iodophenyl)terephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2-iodophenyl)terephthalamide, commonly known as BIPT, is a chemical compound that belongs to the family of terephthalic acid derivatives. This compound has been extensively studied due to its potential applications in scientific research, particularly in the field of imaging and cancer therapy. BIPT is a highly promising molecule due to its unique properties that make it an excellent candidate for the development of new diagnostic and therapeutic agents.
Mecanismo De Acción
The mechanism of action of BIPT is not fully understood, but it is believed to involve the interaction of BIPT with specific biomolecules in the body. BIPT has been shown to bind to proteins such as albumin, which is thought to play a role in the transport of BIPT to target tissues. Once BIPT reaches its target tissue, it is believed to interact with specific biomolecules, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
BIPT has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BIPT is capable of inhibiting the growth of cancer cells, suggesting that it may have potential as a cancer therapeutic agent. BIPT has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases associated with oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BIPT is its excellent fluorescent properties, which make it an excellent candidate for imaging studies. BIPT is also relatively easy to synthesize, and the yield of the final product is generally high. However, one of the main limitations of BIPT is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of BIPT. One potential direction is the development of new imaging agents based on BIPT. These agents could be used to visualize a range of biological processes and could have applications in both basic research and clinical settings. Another potential direction is the development of BIPT-based cancer therapeutics. Further studies are needed to fully understand the mechanism of action of BIPT and to determine its potential as a cancer therapeutic agent.
Métodos De Síntesis
The synthesis of BIPT is a multi-step process that involves the reaction of terephthalic acid with iodine and phenylboronic acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The yield of BIPT obtained through this method is generally high, and the purity of the final product is also excellent.
Aplicaciones Científicas De Investigación
BIPT has been extensively studied for its potential applications in scientific research. One of the most promising applications of BIPT is in the field of imaging. BIPT has been shown to have excellent fluorescent properties, which make it an excellent candidate for the development of new imaging agents. BIPT-based imaging agents have been used to visualize various biological processes, such as protein-protein interactions, enzyme activity, and gene expression.
Propiedades
IUPAC Name |
1-N,4-N-bis(2-iodophenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14I2N2O2/c21-15-5-1-3-7-17(15)23-19(25)13-9-11-14(12-10-13)20(26)24-18-8-4-2-6-16(18)22/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJORVSYHLESDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)

![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4932842.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4932852.png)
methyl]amine](/img/structure/B4932858.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4932883.png)
![N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4932887.png)

![1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)

![3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4932913.png)